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molecular formula C9H10O2 B108906 3,5-Dimethyl-4-hydroxybenzaldehyde CAS No. 2233-18-3

3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No. B108906
M. Wt: 150.17 g/mol
InChI Key: UYGBSRJODQHNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04915875

Procedure details

Into a 300-ml stainless steel Parr bomb is placed 25 g of 2,4,6-trimethylphenol, 2.0 g of 5 percent platinum on carbon and 75 ml of acetic acid. The bomb is pressurized to 250 psig with O2 and heated to 75° C. The bomb is held at this temperature for 4.5 hours. The material is filtered through celite and the acetic acid is removed by rotary evaporation. A 75 percent yield of 3,5-dimethyl-4-hydroxybenzaldehyde is obtained. This material is further purified using a toluene slurry wash (m.p. 111° C.-113° C.). The principle by-product is 2,6-dimethyl p-benzoquinone.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[O:11]=O>[Pt].C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10])[CH:8]=[O:11]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The material is filtered through celite
CUSTOM
Type
CUSTOM
Details
the acetic acid is removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC=1C=C(C=O)C=C(C1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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